molecular formula C14H13ClN2O2 B2983288 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide CAS No. 866151-96-4

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No.: B2983288
CAS No.: 866151-96-4
M. Wt: 276.72
InChI Key: VYPPFRVAYMICSC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a chemical compound with the CAS Registry Number 866151-96-4 . It has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 g/mol . Researchers can identify the compound by its SMILES string, O=C(NC1=CC=C(C)C=C1O)C2=CC=C(N)C=C2Cl, and its InChIKey, VYPPFRVAYMICSC-UHFFFAOYSA-N . This benzamide derivative is a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both amino and hydroxy functional groups on aromatic rings, makes it a versatile intermediate for developing novel compounds. Potential research applications include its use as a precursor in pharmaceutical development, particularly in the synthesis of molecules with targeted biological activity. It may also serve as a key scaffold in chemical biology for probing protein-ligand interactions. For safe handling, please consult the Safety Data Sheet (SDS). A safety data sheet for a structurally similar benzamide compound indicates that such materials may be harmful in contact with skin, necessitating the use of protective gloves, clothing, and eye protection . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. The specific mechanism of action and detailed research applications for this compound are areas of ongoing scientific investigation.

Properties

IUPAC Name

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15/h2-7,18H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPFRVAYMICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with 2-hydroxy-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-amino-2-chloro-N-(2-oxo-4-methylphenyl)benzamide.

    Reduction: Formation of this compound with an additional amino group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Crystallographic Comparisons

Substituent Effects
  • 4-Amino-2-chloro-N-(2-methylbutan-2-yl)benzamide (): Differs in the N-substituent (2-methylbutan-2-yl vs. 2-hydroxy-4-methylphenyl). Predicted collision cross-section (CCS) values for adducts range from 155.2–166.2 Ų, suggesting moderate molecular size .
  • 2-Chloro-N-(4-methoxyphenyl)benzamide (): Substitutions include a 4-methoxy group (electron-donating) instead of 4-amino. The dihedral angle between benzene rings is 79.20°, and the methoxy group lies nearly planar to its ring, affecting molecular packing .
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Replaces the amino group with a nitro group (electron-withdrawing) and substitutes bromine at position 4. The nitro group increases acidity and alters electronic properties compared to the amino group in the target compound .
Crystallographic Data
  • 2-Hydroxy-N-(4-methylphenyl)benzamide ():
    Exhibits intermolecular hydrogen bonds (O–H···O and N–H···O) with bond lengths of 1.84–2.17 Å. The hydroxy group at position 2 facilitates crystal packing, similar to the target compound’s 2-hydroxy substituent .
Gastrokinetic Agents
  • AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) (): Shares a 4-amino-5-chloro backbone but includes ethoxy and morpholinylmethyl groups. This highlights how N-substituents (e.g., morpholine) can target specific pathways .
HDAC Inhibitors
  • N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (): Contains a hydroxamic acid group (N-hydroxy) critical for histone deacetylase (HDAC) inhibition. The target compound lacks this group but shares a benzamide scaffold, illustrating how functional groups dictate therapeutic targets .
Solubility and Bioavailability
  • 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (): The addition of a sulfamoyl group and furan ring increases molecular weight (C19H17ClN2O5S) and likely enhances solubility via polar interactions, contrasting with the simpler substituents of the target compound .

Biological Activity

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a compound belonging to the benzamide class, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicine and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related benzamides have demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance their potency against pathogens .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Its mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, analogs of benzamide have shown promising results in inhibiting tumor growth in vitro and in vivo models, with some derivatives displaying IC50 values in the micromolar range against solid tumors .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs). Inhibitors of HDACs are known to induce apoptosis in cancer cells and have been linked to anti-tumor activity. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzamide structure can significantly affect its inhibitory potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has potential anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Binding Interactions

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or alter receptor functions, leading to downstream effects on cell signaling pathways involved in proliferation and apoptosis .

Cellular Effects

The compound influences various cellular processes such as:

  • Cell Proliferation : Inhibition of cancer cell growth.
  • Apoptosis : Induction of programmed cell death through HDAC inhibition.
  • Inflammation Modulation : Altering the expression of inflammatory cytokines.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound and its analogs:

StudyCompound TestedIC50 (µM)Activity
FNA (related compound)1.30Antitumor against HepG2 cells
Various derivatives0.8 - 1.6Antitubercular activity
Benzamide analogsVariesAntimicrobial effects

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal that:

  • Substituents at specific positions on the benzene ring can enhance or diminish biological activity.
  • The presence of electron-withdrawing or electron-donating groups significantly affects the compound's interaction with biological targets.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide, and what purification methods are recommended?

The compound is typically synthesized via a two-step process: (1) coupling of 2-hydroxy-4-methylaniline with 2-chloro-4-nitrobenzoyl chloride under Schotten-Baumann conditions (using a base like NaOH in water/dichloromethane), followed by (2) nitro group reduction using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Key intermediates should be monitored via TLC, and final purity confirmed via melting point analysis and HPLC .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) confirm the structure of this compound?

  • ¹H/¹³C NMR : The aromatic protons of the benzamide core appear as distinct multiplets (δ 6.8–8.2 ppm), with characteristic downfield shifts for the hydroxy group (δ 9.5–10.5 ppm, exchangeable with D₂O) and amino group (δ 5.5–6.5 ppm, broad singlet). The methyl group on the phenyl ring resonates as a singlet at δ 2.3–2.5 ppm .
  • UV-Vis : The conjugated aromatic system shows absorbance maxima near 260–280 nm (π→π* transitions), with shifts observed in polar solvents due to hydrogen bonding .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ full factorial design evaluates three critical factors: temperature (X₁: 60–100°C), catalyst concentration (X₂: 0.5–2.0 mol%), and reaction time (X₃: 4–12 hours). Response variables include yield (%) and purity (HPLC area%). For example:

FactorLow LevelHigh Level
X₁60°C100°C
X₂0.5 mol%2.0 mol%
X₃4 h12 h
Regression analysis identifies interactions (e.g., temperature × catalyst) and optimizes conditions. Orthogonal design (e.g., Taguchi method) reduces experimental runs while maximizing data robustness .

Q. What methodological approaches resolve contradictions between theoretical predictions and experimental spectroscopic data?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using B3LYP/6-31G* basis set) with experimental data to identify discrepancies in hydrogen bonding or tautomeric forms. For example, deviations in hydroxy proton shifts may indicate intermolecular H-bonding in the crystal lattice .
  • Fluorescence Quenching Studies : If experimental fluorescence intensity conflicts with theoretical predictions (e.g., solvatochromic effects), use Stern-Volmer plots to quantify quenching constants and identify competing photophysical pathways (e.g., intersystem crossing) .

Q. How can crystallographic data refine the understanding of hydrogen-bonding networks in this compound?

Single-crystal X-ray diffraction reveals intermolecular H-bonds between the hydroxy group and amide carbonyl (O···H distance: ~1.8–2.0 Å). Lattice energy calculations (e.g., PIXEL method) quantify these interactions, while Hirshfeld surface analysis maps contact contributions. Discrepancies between experimental and simulated powder XRD patterns may indicate polymorphism .

Q. What strategies validate the biological activity of derivatives in preclinical studies?

While the parent compound is not directly studied for bioactivity, derivatives (e.g., N-(2-aminoethyl)-benzamide analogs) are screened against Trypanosoma brucei via enzyme inhibition assays (IC₅₀ determination). Use dose-response curves and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. nitro groups) with binding affinity to target proteins .

Methodological Frameworks

Q. How to integrate computational modeling (e.g., COMSOL Multiphysics) with experimental synthesis?

  • Reaction Simulation : Model heat/mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module” to predict yield under varying agitation rates or solvent ratios.
  • AI-Driven Optimization : Train neural networks on historical reaction data (temperature, catalyst, yield) to recommend optimal conditions for novel derivatives .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • ANOVA : Compare mean yields across batches to identify outliers (p < 0.05).
  • Principal Component Analysis (PCA) : Reduce dimensionality of process variables (e.g., impurity profiles, solvent purity) to isolate critical factors causing variability .

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